N-hydroxyisobutyrimidoyl chloride
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Overview
Description
N-hydroxyisobutyrimidoyl chloride is an organic compound with the molecular formula C(_4)H(_8)ClNO. It is known for its reactivity and utility in various chemical synthesis processes. This compound is characterized by the presence of a hydroxyl group attached to an imidoyl chloride moiety, making it a valuable intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-hydroxyisobutyrimidoyl chloride can be synthesized through several methods. One common approach involves the reaction of isobutyronitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions typically include:
Temperature: Moderate temperatures (around 50-70°C) are often used.
Solvent: Solvents like dichloromethane or chloroform are commonly employed.
Catalysts: Bases such as sodium hydroxide or potassium carbonate facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions: N-hydroxyisobutyrimidoyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It readily participates in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids are often used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are common reducing agents.
Nucleophiles: Alcohols, amines, and thiols can act as nucleophiles in substitution reactions.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Amines.
Substitution Products: Various substituted imidoyl derivatives.
Scientific Research Applications
N-hydroxyisobutyrimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biochemical research, it serves as a reagent for modifying biomolecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-hydroxyisobutyrimidoyl chloride exerts its effects involves its reactivity towards nucleophiles and electrophiles. The hydroxyl group and the imidoyl chloride moiety play crucial roles in its chemical behavior. The compound can form stable intermediates that facilitate various chemical transformations, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
N-hydroxyacetimidoyl chloride: Similar in structure but with an acetyl group instead of an isobutyl group.
N-hydroxybenzimidoyl chloride: Contains a benzyl group, offering different reactivity and applications.
N-hydroxypropionimidoyl chloride: Features a propionyl group, leading to variations in its chemical properties.
Uniqueness: N-hydroxyisobutyrimidoyl chloride is unique due to its specific structural configuration, which imparts distinct reactivity patterns compared to its analogs. Its isobutyl group provides steric hindrance that can influence reaction pathways and selectivity, making it particularly useful in certain synthetic applications.
Properties
IUPAC Name |
N-hydroxy-2-methylpropanimidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-3(2)4(5)6-7/h3,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDGHLLVJGENOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40797366 |
Source
|
Record name | N-Hydroxy-2-methylpropanimidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40797366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
684-88-8 |
Source
|
Record name | N-Hydroxy-2-methylpropanimidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40797366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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